molecular formula C22H19N3O2 B2653231 1-benzyl-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921871-39-8

1-benzyl-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2653231
CAS No.: 921871-39-8
M. Wt: 357.413
InChI Key: QIBVYUPIXSOXOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a pyridopyrimidine derivative characterized by a fused pyridine-pyrimidine core annulated with a uracil-like dione moiety. Its structure features a benzyl group at the 1-position and a phenethyl substituent at the 3-position. Pyridopyrimidines are biologically significant due to their structural resemblance to nucleic acid components, enabling interactions with enzymes and receptors involved in DNA/RNA metabolism .

Properties

IUPAC Name

1-benzyl-3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c26-21-20-19(12-7-14-23-20)25(16-18-10-5-2-6-11-18)22(27)24(21)15-13-17-8-3-1-4-9-17/h1-12,14H,13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBVYUPIXSOXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. The reaction conditions often include heating the reactants under reflux with sodium methoxide (MeONa) in butanol (BuOH). The nature of the acyl group can influence the formation of either pyrido[3,2-d]pyrimidin-5-ones or pyrido[3,2-d]pyrimidin-7-ones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenethyl positions.

Common Reagents and Conditions

    Oxidation: m-chloroperbenzoic acid in an appropriate solvent.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzylamine or phenethylamine under basic conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with functional groups such as sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

1-benzyl-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-benzyl-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell proliferation and survival .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives vary primarily in their N1 and N3 substituents, which significantly influence their physicochemical and biological properties:

Compound Name Substituents (N1/N3) Molecular Formula Molecular Weight Melting Point (°C) Key Applications
Target Compound Benzyl / Phenethyl C23H19N3O2 377.42 Not reported Herbicidal, Antiviral
3-[(4-Methoxyphenyl)methyl] derivative 4-Methoxybenzyl / - C15H13N3O3 283.28 328–330 Research chemical
1,3-Dimethyl derivative Methyl / Methyl C9H9N3O2 191.19 246 Structural studies
3-Isopropyl derivative - / Isopropyl C11H13N3O2 219.24 Not reported Herbicide (pre/postemergence)
6-Amino-1-benzyl-3-methyl derivative Benzyl / Methyl (+6-amino) C12H13N3O2 243.26 Not reported Pharmaceutical intermediate

Key Observations :

  • Electron-Donating Groups : Methoxy groups (e.g., 4-methoxybenzyl in ) increase electron density, altering HOMO/LUMO profiles and reactivity .
  • Polarity: Amino or hydroxyl groups (e.g., 6-amino derivative ) improve water solubility but may reduce membrane permeability.
Molecular and Electronic Properties
  • HOMO/LUMO Profiles: Derivatives with electron-rich aromatic substituents (e.g., benzyl) exhibit higher HOMO energies, enhancing electron-donating capacity . Fluorinated analogues (e.g., 3-(2,4-difluorophenyl)thieno derivatives ) show reduced LUMO energies, favoring electron acceptance in redox reactions.
  • Docking Studies : Pyridopyrimidines with planar fused rings (e.g., target compound) form π-π interactions with flavin adenine dinucleotide (FAD) in PPO enzymes, critical for herbicidal activity .

Biological Activity

1-benzyl-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyridopyrimidine family. Its unique structure and substituents contribute to a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The IUPAC name for this compound is 1-benzyl-3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4-dione. The molecular formula is C22H19N3O2C_{22}H_{19}N_3O_2 with a molecular weight of approximately 357.41 g/mol. The structure features a pyrido[3,2-d]pyrimidine core with benzyl and phenethyl substituents that enhance its biological properties.

The primary mechanism of action involves the inhibition of specific protein kinases. This inhibition disrupts cellular signaling pathways crucial for cell proliferation and survival. The compound binds to the active sites of these enzymes, effectively blocking their catalytic functions and leading to antiproliferative effects in various cancer cell lines.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against several cancer cell lines. For instance:

  • Breast Cancer : Studies have shown that this compound can inhibit the growth of MCF-7 breast cancer cells by inducing apoptosis through the activation of caspases.
  • Lung Cancer : It has also demonstrated effectiveness against A549 lung cancer cells, where it disrupts the cell cycle and promotes programmed cell death.

Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of various enzymes involved in cancer progression:

  • Protein Kinases : It selectively inhibits certain kinases implicated in tumor growth and metastasis.
  • Topoisomerases : Preliminary studies suggest that it may interact with topoisomerase enzymes, which are critical for DNA replication and transcription.

Case Studies

Several studies have focused on the compound's effects in vitro and in vivo:

  • In Vitro Studies : A study conducted on human cancer cell lines showed that treatment with varying concentrations of the compound resulted in reduced cell viability and increased apoptotic markers.
  • In Vivo Models : Animal studies have indicated that administration of the compound significantly reduces tumor size in xenograft models compared to controls.

Data Table: Biological Activity Summary

Activity TypeCell Line/ModelEffect ObservedReference
AntiproliferativeMCF-7 (Breast)Induction of apoptosis
AntiproliferativeA549 (Lung)Cell cycle arrest
Enzyme InhibitionVarious KinasesSelective inhibition
Tumor ReductionXenograft ModelsSignificant size reduction

Q & A

Q. What are the established synthetic pathways for 1-benzyl-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, and how do reaction conditions influence yield?

The synthesis typically involves multi-step routes starting with cyclization of precursors like aminonicotinic acid derivatives. For example, pyrido[3,2-d]pyrimidine cores are often constructed via cyclocondensation under reflux in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at 50–80°C . Key steps include:

  • Cyclization : Reaction of 2-chloronicotinic acid with urea or thiourea derivatives.
  • Functionalization : Alkylation with benzyl/phenethyl halides using potassium carbonate as a base in DMF .
    Yield optimization requires precise control of temperature, solvent polarity, and stoichiometry. For instance, elevated temperatures (>80°C) may promote side reactions, while excess alkylating agents improve substitution efficiency .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and ring fusion patterns. For example, pyridyl protons resonate at δ 8.4–9.0 ppm, while benzyl groups show aromatic splitting .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks).
  • X-ray Diffraction : Resolves dihedral angles between aromatic rings, critical for understanding electronic properties .
  • HPLC/TLC : Monitors reaction progress and purity (>95% by area normalization) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies suggest:

  • Thermal Stability : Decomposition above 200°C, confirmed by differential scanning calorimetry (DSC) .
  • Photostability : Degrades under prolonged UV exposure; storage in amber vials at –20°C is recommended .

Advanced Research Questions

Q. How can computational methods like DFT improve the understanding of electronic properties and reactivity?

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts:

  • HOMO-LUMO Gaps : ~3.9–4.1 eV, indicating moderate electrophilicity suitable for charge-transfer interactions .
  • Molecular Electrostatic Potential (MEP) : Identifies nucleophilic sites (e.g., carbonyl oxygens) for targeted derivatization .
    DFT also reconciles experimental NMR chemical shifts and vibrational frequencies, resolving ambiguities in tautomeric forms .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies in IC50_{50} values or target selectivity may arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms.
  • Solvent Effects : DMSO concentration >0.1% may artifactually inhibit kinases .
    Mitigation Strategies :
    • Standardize protocols using CLSI guidelines.
    • Validate activity via orthogonal assays (e.g., SPR for binding affinity, Western blot for pathway modulation) .

Q. What strategies optimize the compound’s selectivity for kinase targets versus off-target effects?

  • Structural Modifications : Introduce bulkier substituents at the 1-benzyl position to sterically hinder off-target binding .
  • Co-crystallography : Resolve binding modes with target kinases (e.g., CDK2) to guide rational design .
  • Proteome-wide Profiling : Use kinome-wide screening panels to identify selectivity cliffs .

Q. How can reaction byproducts be minimized during large-scale synthesis?

  • Catalyst Screening : Palladium/copper catalysts enhance coupling efficiency in Suzuki-Miyaura reactions for aryl substitutions .
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing dimerization byproducts .
  • In-line Analytics : Real-time IR monitoring detects intermediates, enabling rapid parameter adjustments .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key ConditionsReference
Cyclocondensation65–75>90DMF, 80°C, 12 h
Alkylation80–8595K2_2CO3_3, DMF, 50°C
Flow Chemistry9098THF, 60°C, 2 h residence

Q. Table 2. Key Spectroscopic Data

TechniqueDiagnostic Peaks/FeaturesReference
1H^1H NMR (DMSO)δ 8.42 (pyridyl C5-H), δ 3.53 (N–CH3_3)
HRMS[M+H]+ 310.17 (C16_{16}H13_{13}N3_3O4_4)
FT-IR1680 cm1^{-1} (C=O stretch)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.